molecular formula C24H15NO8 B030899 Fluoresceinamine Maleic Acid Monoamide CAS No. 75900-74-2

Fluoresceinamine Maleic Acid Monoamide

Cat. No. B030899
CAS RN: 75900-74-2
M. Wt: 445.4 g/mol
InChI Key: QNSPCTIVGNRMCN-FPLPWBNLSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Fluoresceinamine Maleic Acid Monoamide involves the preparation of novel polyamides with specific units in the backbone, derived from newly synthesized diamine monomers and various dicarboxylic acids through techniques such as phosphorylation polyamidation. These processes yield amorphous polyamides exhibiting excellent solubility in polar solvents and the ability to form flexible polymer films (Sun et al., 2015).

Molecular Structure Analysis

The molecular structure of derivatives and related compounds showcases a complex arrangement of fluorene, oxy-ether, and diphenyl-silane moieties. Characterization methods such as FTIR, 1H, 13C, and 29Si-NMR spectroscopy validate the proposed structures, indicating the presence of aromatic rings contributing to thermal stability and transparency in the visible region (Tundidor‐Camba et al., 2011).

Chemical Reactions and Properties

Polyamides derived from fluorene-based monomers demonstrate reversible electrochemical oxidation and reduction, enabling electrochromic characteristics with color changes observable in polymer films. These films exhibit high coloration efficiency and cyclic stability, indicating their potential for applications in electrochromic devices (Sun et al., 2015).

Physical Properties Analysis

The physical properties of related polyamides include good thermal stability with glass transition temperatures ranging significantly and minimal weight loss at elevated temperatures. The inherent viscosity values and transparency in the visible region highlight the polymers' applicability in creating optically transparent materials (Tundidor‐Camba et al., 2011).

Chemical Properties Analysis

Chemical properties of fluoresceinamine maleic acid monoamide-related compounds involve their interaction with environmental stimuli, demonstrated by their electrochromic and electrofluorescent behaviors. These compounds can switch fluorescence between "on" and "off" states by applying reduction and oxidation potentials, showing a high contrast ratio and enabling their use in sensing and imaging applications (Meng et al., 2017).

Scientific Research Applications

Fluorescence in Diagnostic and Therapeutic Applications

Fluorescein compounds are extensively used for their fluorescent properties, especially in diagnostic imaging and therapeutic applications. For example, Sodium fluorescein (a closely related compound) is employed in ocular surgeries to assess retinal blood flow and has recently gained attention for its application in vascular neurosurgery. This demonstrates fluorescein derivatives' capacity for real-time blood flow visualization and potential for assessing vascular integrity and guiding surgical interventions [Zhao et al., 2019].

Advanced Oxidation Processes

In environmental sciences, fluorescein derivatives are subjects of study in the degradation of pollutants through advanced oxidation processes (AOPs). These studies focus on understanding the pathways, by-products, and biotoxicity of the degradation processes. Such research is crucial for developing efficient methods to remove contaminants from water, demonstrating fluorescein compounds' role in environmental chemistry and safety [Qutob et al., 2022].

Molecular Imaging and Toxicity Studies

Fluorophores, including fluorescein derivatives, are critical in molecular imaging for cancer diagnosis and other pathologies, offering real-time, non-invasive visualization of cellular and molecular processes. However, their application necessitates thorough investigations into their toxicity, indicating a cautious approach toward their use in live subjects. Such research underscores the balance between the utility of fluorescein compounds in imaging and the need to understand their safety profile [Alford et al., 2009].

Safety And Hazards

While specific safety and hazard information for Fluoresceinamine Maleic Acid Monoamide is not available, it’s important to note that maleic acid, a related compound, can cause dermal and/or ocular irritation .

properties

IUPAC Name

(Z)-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO8/c26-13-2-5-17-19(10-13)32-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(31)33-24)25-21(28)7-8-22(29)30/h1-11,26-27H,(H,25,28)(H,29,30)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSPCTIVGNRMCN-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1NC(=O)/C=C\C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446268
Record name Fluoresceinamine Maleic Acid Monoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoresceinamine Maleic Acid Monoamide

CAS RN

75900-74-2
Record name Fluoresceinamine Maleic Acid Monoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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